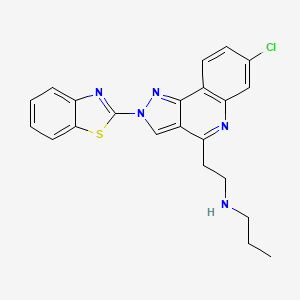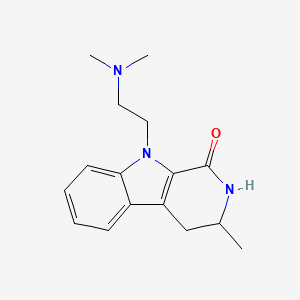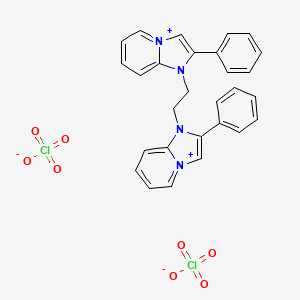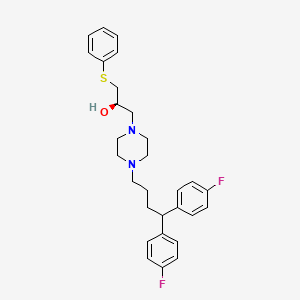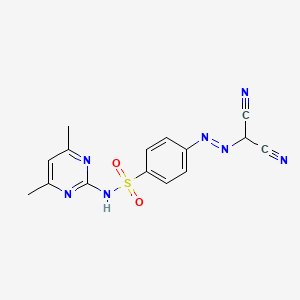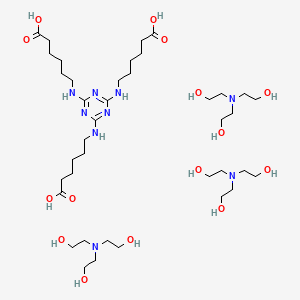![molecular formula C24H29N5O7 B12776425 Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]- CAS No. 73287-49-7](/img/structure/B12776425.png)
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide is a complex organic compound that features a combination of azo, nitro, and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with a suitable phenol or aniline derivative.
Introduction of the bis(2-(acetyloxy)ethyl)amino group: This step involves the reaction of the azo compound with bis(2-(acetyloxy)ethyl)amine under appropriate conditions.
Formation of the propanamide group: This step involves the acylation of the resulting compound with propanoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Common reagents include sodium borohydride or catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Potential use in drug development or as a therapeutic agent.
Industry: Potential use in the development of dyes, pigments, or materials with specific properties.
作用机制
The mechanism of action of N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- N-(5-(Bis(2-hydroxyethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide
- N-(5-(Bis(2-(methoxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide
Uniqueness
N-(5-(Bis(2-(acetyloxy)ethyl)amino)-2-((2-methyl-4-nitrophenyl)azo)phenyl)propanamide is unique due to the presence of both acetyloxy and azo functional groups, which may impart specific chemical and physical properties.
属性
CAS 编号 |
73287-49-7 |
|---|---|
分子式 |
C24H29N5O7 |
分子量 |
499.5 g/mol |
IUPAC 名称 |
2-[N-(2-acetyloxyethyl)-4-[(2-methyl-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
InChI |
InChI=1S/C24H29N5O7/c1-5-24(32)25-23-15-19(28(10-12-35-17(3)30)11-13-36-18(4)31)6-9-22(23)27-26-21-8-7-20(29(33)34)14-16(21)2/h6-9,14-15H,5,10-13H2,1-4H3,(H,25,32) |
InChI 键 |
XDHDLSSOIBXFHJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


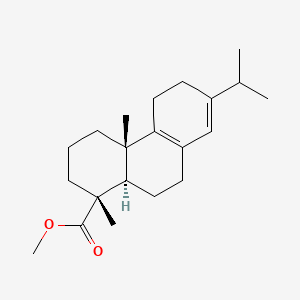
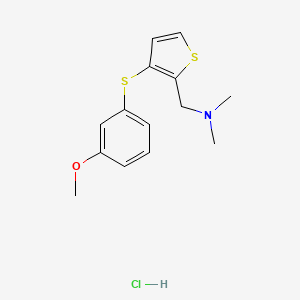

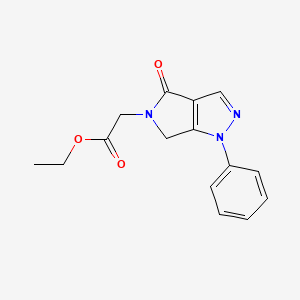

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

